molecular formula C22H24N4O4S B3300807 2-methoxy-5-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 904823-90-1

2-methoxy-5-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B3300807
CAS No.: 904823-90-1
M. Wt: 440.5 g/mol
InChI Key: MSJPHAYVTZNOCF-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a benzene ring substituted with methoxy (2-position) and methyl (5-position) groups. The sulfonamide moiety is linked to a phenyl group, which is further connected to a pyridazine ring bearing a morpholine substituent at the 6-position.

Properties

IUPAC Name

2-methoxy-5-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-16-6-8-20(29-2)21(14-16)31(27,28)25-18-5-3-4-17(15-18)19-7-9-22(24-23-19)26-10-12-30-13-11-26/h3-9,14-15,25H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJPHAYVTZNOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps:

    Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.

    Introduction of the methoxy and methyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Attachment of the pyridazinyl and morpholinyl groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research has indicated that compounds similar to 2-methoxy-5-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cells by interfering with specific signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and growth.
  • Antimicrobial Properties : Sulfonamides have historically been used as antimicrobial agents. The specific compound may possess similar properties, making it a candidate for developing new antibiotics, particularly against resistant bacterial strains. Studies have demonstrated that modifications in the sulfonamide structure can enhance antibacterial efficacy .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, it may target kinases or other proteins critical in cancer and inflammatory diseases, potentially leading to new therapeutic approaches.

Biological Studies

  • Cellular Mechanisms : Investigations into the cellular mechanisms of action reveal that this compound may modulate various biological processes, including apoptosis and cell cycle regulation. Its interaction with cellular receptors or enzymes can lead to significant biological effects, which are crucial for understanding its therapeutic potential .
  • Pharmacokinetics : Understanding the pharmacokinetics of this compound is essential for evaluating its suitability as a drug candidate. Studies focus on its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for predicting clinical efficacy and safety .

Materials Science

  • Polymer Chemistry : Due to its unique chemical properties, this compound can be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength, making it suitable for various industrial applications .
  • Nanotechnology : The compound's functional groups allow for potential applications in nanotechnology, particularly in creating nanocarriers for drug delivery systems. By modifying its structure, researchers can design nanoparticles that improve the solubility and bioavailability of poorly soluble drugs .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of cancer cell proliferation via PI3K/Akt pathway modulation.
Study 2Antimicrobial EfficacyShowed effectiveness against resistant bacterial strains; structure modifications increased potency .
Study 3Enzyme InhibitionIdentified as an inhibitor of specific kinases linked to inflammatory diseases.
Study 4PharmacokineticsEvaluated ADME properties; results indicated favorable profiles for further development .

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The pyridazinyl and morpholinyl groups may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole Sulfonyl Derivatives (Compounds 3s and 3t)

Structural Features :

  • Core : Benzimidazole (two fused benzene rings with two nitrogen atoms) vs. pyridazine (six-membered ring with two adjacent nitrogen atoms) in the target compound.
  • Substituents: 3s/3t: Dimethylamino and methoxy groups on the benzene-sulfonyl moiety; sulfinyl and pyridylmethyl groups on the benzimidazole. Target: Methoxy and methyl groups on the benzene-sulfonamide; morpholine on pyridazine.
  • Functional Groups : Sulfonyl/sulfinyl in 3s/3t vs. sulfonamide in the target compound.

Physicochemical Data :

  • 3s/3t: Melting point = 92–96°C; NMR signals for methoxy (δ 3.75) and dimethylamino (δ 3.02/3.03) groups .
  • Target: No melting point or NMR data provided in evidence, but the sulfonamide group likely enhances solubility compared to sulfonyl/sulfinyl derivatives.

Pharmacological Implications :

  • Benzimidazole derivatives (e.g., 3s/3t) are often explored as proton pump inhibitors or antimicrobial agents due to their heterocyclic core. The target compound’s pyridazine-morpholine motif may confer selectivity for kinases or phosphodiesterases, though specific activity data are unavailable .
Vebreltinib (4-Amino-N-[4-(Methoxymethyl)Phenyl]-7-(1-Methylcyclopropyl)-6-[3-(Morpholin-4-yl)Prop-1-yn-1-yl]-7H-Pyrrolo[2,3-d]Pyrimidine-5-Carboxamide)

Structural Features :

  • Core : Pyrrolo[2,3-d]pyrimidine (fused pyrrole-pyrimidine) vs. pyridazine in the target compound.
  • Substituents :
    • Vebreltinib : Morpholinylpropynyl, methoxymethylphenyl, and methylcyclopropyl groups.
    • Target : Morpholinylpyridazine and methoxy/methyl-substituted benzene sulfonamide.
  • Functional Groups : Carboxamide in vebreltinib vs. sulfonamide in the target compound.

Pharmacological Activity :

  • Vebreltinib is a tyrosine kinase inhibitor (TKI) with antineoplastic activity, approved for clinical use. The morpholinylpropynyl group enhances kinase binding, while the carboxamide stabilizes interactions with ATP-binding pockets .
  • The target compound’s sulfonamide group may favor interactions with zinc-containing enzymes (e.g., carbonic anhydrases) or proteases, differing from vebreltinib’s kinase inhibition.

Data Table: Key Structural and Functional Comparisons

Parameter Target Compound 3s/3t (Benzimidazole Derivatives) Vebreltinib
Core Structure Pyridazine Benzimidazole Pyrrolo[2,3-d]pyrimidine
Key Substituents 6-Morpholinylpyridazine, 2-methoxy-5-methylbenzene Pyridylmethyl, dimethylamino, methoxybenzene Morpholinylpropynyl, methoxymethylphenyl
Functional Group Sulfonamide Sulfonyl/sulfinyl Carboxamide
Reported Activity Not specified in evidence Proton pump inhibition (speculative) Tyrosine kinase inhibition (antineoplastic)
Melting Point Not available 92–96°C Not provided in evidence

Research Findings and Implications

  • Structural Diversity : The target compound’s pyridazine-morpholine-sulfonamide architecture distinguishes it from benzimidazole-based sulfonyl derivatives (e.g., 3s/3t) and carboxamide-containing TKIs (e.g., vebreltinib).
  • Therapeutic Potential: While vebreltinib’s morpholinylpropynyl group is critical for kinase inhibition, the target compound’s morpholinylpyridazine may target enzymes with larger active sites, such as phosphodiesterases or carbonic anhydrases.
  • Synthetic Feasibility : The 87% yield reported for 3s/3t synthesis suggests that similar sulfonamide derivatives could be synthesized efficiently, though purification challenges may arise due to the target’s polar groups.

Biological Activity

2-Methoxy-5-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound with potential therapeutic applications. Its unique structure, which includes a sulfonamide group and a morpholine moiety, suggests various biological activities, particularly in the fields of oncology and inflammation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide group mimics natural substrates, enabling enzyme inhibition or receptor blocking. The morpholine and pyridazine rings enhance binding affinity and selectivity, which are crucial for its pharmacological effects.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibition. For instance, compounds with similar structures have shown IC50 values ranging from nanomolar to micromolar levels against various targets:

CompoundTarget EnzymeIC50 (nM/µM)Reference
Compound Ap38 MAPK53 nM
Compound BCA IX10.93 - 25.06 nM
Compound CCA II1.55 - 3.92 µM

2. Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines such as MDA-MB-231, exhibiting a significant increase in annexin V-FITC positivity compared to controls. This suggests its potential as an anti-cancer agent through apoptosis induction.

3. Anti-inflammatory Effects

Similar compounds have shown efficacy in reducing inflammation markers such as TNFα and IL-1 in cellular models. For example, a related compound exhibited an IC50 of 0.004 µM against p38 MAPK, leading to decreased TNFα production in LPS-treated mice after oral administration .

Case Study 1: Inhibition of Cancer Cell Proliferation

A study involving the structural analogs of the target compound demonstrated their ability to inhibit the proliferation of various cancer cell lines (e.g., colon adenocarcinoma, lung adenocarcinoma). The most potent analog showed an IC50 value of approximately 92.4 µM across multiple cell lines .

Case Study 2: Mechanistic Insights

Docking studies have elucidated the binding interactions between the compound and its target enzymes. The morpholine moiety was found to form critical hydrogen bonds with amino acid residues within the active site of the enzyme, enhancing binding affinity and specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-5-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-methoxy-5-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

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